molecular formula C20H15N3O8S2 B11539347 2-ethoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dinitrobenzoate

2-ethoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dinitrobenzoate

Cat. No.: B11539347
M. Wt: 489.5 g/mol
InChI Key: MYSFWULYBYQNFF-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ETHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2,4-DINITROBENZOATE is a complex organic compound with a unique structure that includes ethoxy, thiazolidinylidene, and dinitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2,4-DINITROBENZOATE typically involves a multi-step process. One common method includes the condensation of 3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene with 2-ethoxy-4-formylphenyl 2,4-dinitrobenzoate under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

2-ETHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2,4-DINITROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. This interaction is facilitated by the compound’s unique structural features, which allow it to fit into specific binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-4-[(E)-({OXO[(5-PHENYL-1,3,4-THIADIAZOL-2-YL)AMINO]ACETYL}HYDRAZONO)METHYL]PHENYL 4-CHLOROBENZOATE
  • 2-ETHOXY-4-[(E)-(3-METHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]PHENYL 4-METHOXYBENZOATE

Uniqueness

2-ETHOXY-4-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 2,4-DINITROBENZOATE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H15N3O8S2

Molecular Weight

489.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C20H15N3O8S2/c1-3-30-16-8-11(9-17-18(24)21(2)20(32)33-17)4-7-15(16)31-19(25)13-6-5-12(22(26)27)10-14(13)23(28)29/h4-10H,3H2,1-2H3/b17-9+

InChI Key

MYSFWULYBYQNFF-RQZCQDPDSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.